molecular formula C15H14ClNO2 B1420129 (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine CAS No. 1019443-74-3

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Cat. No.: B1420129
CAS No.: 1019443-74-3
M. Wt: 275.73 g/mol
InChI Key: ACOUQABLVLKBMO-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine” is a chemical compound that has been studied for its potential antibacterial and antifungal properties . It is part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework .


Synthesis Analysis

The synthesis of similar compounds often starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in the presence of an aqueous base . This yields a sulfonamide, which can then be reacted with different alkyl/aralkyl halides to afford the target compounds .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzodioxane ring and a sulfonamide group . The compounds are often characterized by their IR and 1H-NMR spectral data along with CHN analysis data .


Chemical Reactions Analysis

These compounds have been found to exhibit inhibitory potential against certain enzymes . For example, some molecules exhibited moderate inhibitory potential against acetylcholinesterase .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one compound was described as an amorphous powder with a yield of 80%, a melting point of 114-115 °C, and a molecular weight of 452 gmol-1 .

Scientific Research Applications

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Compounds structurally related to "(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine" might be explored for their interactions with dopamine D2 receptors, given their potential pharmacophore components such as aromatic moieties and cyclic amines. The research on dopamine D2 receptor (D2R) ligands indicates their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes aromatic and heteroaromatic lipophilic fragments, suggesting that structurally similar compounds could be of interest for developing new therapeutic agents targeting neuropsychiatric disorders (Jůza et al., 2022).

Anticancer Applications

The exploration of novel anticancer drugs with high tumor specificity and reduced toxicity to normal cells is a critical area of research. Compounds with structural features akin to "this compound" could be investigated for their potential in inducing apoptotic cell death in cancer cell lines while minimizing effects on normal cells. For instance, the study of different groups of synthesized compounds for their tumor specificity and keratinocyte toxicity highlights the importance of chemical modification to enhance therapeutic profiles (Sugita et al., 2017).

Environmental Toxicology

Investigations into the environmental impact and toxicology of compounds with chlorophenyl and benzodioxin components are relevant. For example, the toxicology and environmental presence of 2,4-D herbicides have been extensively reviewed, providing insights into the ecological risks and molecular biology aspects of similar compounds. Understanding the toxicology of structurally related herbicides can inform the safety and environmental impact of new chemical entities (Zuanazzi et al., 2020).

Biochemical Analysis

Biochemical Properties

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s overall biochemical properties .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with prolonged exposure potentially resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to tissues or organs. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s overall biological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and other nuclear processes .

Properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9,15H,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOUQABLVLKBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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